2,2,6,6-Tetramethyl-4-piperidyl acrylate

Description

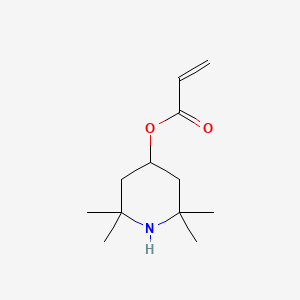

Structure

3D Structure

Properties

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-6-10(14)15-9-7-11(2,3)13-12(4,5)8-9/h6,9,13H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFCQVRLKYIQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247689 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26275-87-6 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26275-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of 2,2,6,6 Tetramethyl 4 Piperidyl Acrylate

Synthesis of Key Precursors: 2,2,6,6-Tetramethyl-4-piperidinol (B29938) and Derivatives

The principal precursor for 2,2,6,6-tetramethyl-4-piperidyl acrylate (B77674) is 2,2,6,6-tetramethyl-4-piperidinol (TMP), which is synthesized from 2,2,6,6-tetramethyl-4-piperidinone, also known as triacetoneamine (TAA).

Reduction Methodologies for 2,2,6,6-Tetramethyl-4-piperidinone

The conversion of 2,2,6,6-tetramethyl-4-piperidinone to 2,2,6,6-tetramethyl-4-piperidinol is a critical reduction step. Several methodologies are employed for this transformation, with catalytic hydrogenation being a prominent and efficient industrial method.

One well-documented approach is the continuous catalytic hydrogenation of TAA. nih.govnist.gov Research has demonstrated the effectiveness of a copper-chromium-strontium/alumina (CuCrSr/Al₂O₃) catalyst in this process. nih.gov The addition of strontium as a promoter to the CuCr/Al₂O₃ catalyst has been shown to enhance catalytic performance by improving the dispersion of copper microcrystals, adjusting the surface composition of the catalyst, and decreasing surface acidity, which in turn suppresses side reactions. nih.govnist.gov Under optimized conditions, this process can achieve nearly complete conversion of TAA with high selectivity for TMP. nih.gov

Alternative reduction methods include the use of chemical reducing agents like sodium borohydride. nih.gov Additionally, a one-pot cascade reaction has been developed where acetone (B3395972) and ammonia (B1221849) are first reacted to form TAA, which is then directly hydrogenated to TMP without intermediate separation, using a catalyst such as a metal chloride supported on activated carbon. google.com

Below is a data table summarizing the optimized reaction conditions for the continuous hydrogenation of TAA over a CuCrSr/Al₂O₃ catalyst. nih.gov

| Parameter | Optimized Value | TAA Conversion (%) | TMP Selectivity (%) |

| Temperature | 120 °C | 99.99 | 97.67 |

| Hydrogen Pressure | 4 MPa | 99.99 | 97.67 |

| Feed Rate | 0.1 mL min⁻¹ | 99.99 | 97.67 |

Functionalization of Piperidine (B6355638) Ring Systems

The core functionalization of the piperidine ring for the purpose of synthesizing 2,2,6,6-tetramethyl-4-piperidyl acrylate is the transformation at the C-4 position, specifically the reduction of the ketone to a hydroxyl group as detailed in the previous section. However, the piperidine ring itself, particularly the secondary amine (N-H) group, can be further functionalized to produce a variety of HALS derivatives with different properties.

While the N-H group in this compound often remains unsubstituted for its role in the HALS stabilization cycle, it can be a site for further chemical modification. For instance, the N-H group can be oxidized to form a stable nitroxyl (B88944) radical (N-O•). This transformation is central to the mechanism of action of HALS, where the nitroxyl radical acts as a scavenger of free radicals that cause polymer degradation. Derivatives like 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) are well-known compounds where the piperidine nitrogen is oxidized. nist.govchemicalbook.com Another potential functionalization is N-alkylation to produce N-alkylated HALS derivatives.

Esterification Reactions for this compound Formation

The final step in the synthesis of this compound is the esterification of the hydroxyl group of 2,2,6,6-tetramethyl-4-piperidinol with an acrylic acid source. This can be achieved through direct esterification or transesterification.

Direct Esterification Approaches

Direct esterification involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with acrylic acid, typically in the presence of an acid catalyst. Common methods for synthesizing acrylic esters include refluxing the alcohol and acrylic acid with an excess of the alcohol and a strong acid catalyst like sulfuric acid. researchgate.net Another approach is to use a more reactive derivative of acrylic acid, such as acryloyl chloride, which can react with the alcohol under milder conditions, often in the presence of a base to neutralize the HCl byproduct. researchgate.net To prevent the polymerization of the acrylate monomer during synthesis, a polymerization inhibitor is typically added to the reaction mixture.

Transesterification Processes

Transesterification is a widely used method for the synthesis of this compound. This process involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with an acrylic acid ester, such as methyl acrylate, in the presence of a catalyst.

One specific example is the synthesis of this compound (referred to as 4ATP in the study) using titanium (IV) isopropoxide as a Lewis acid catalyst. researchgate.net The catalyst facilitates the reaction between the hydroxyl group of the piperidinol and the methyl acrylate. The mechanism involves the formation of a coordination bond between the hydroxyl group's oxygen and the titanium center, followed by a nucleophilic attack on the carbonyl group of the methyl acrylate, which results in the formation of the desired ester and methanol. researchgate.net

Other catalysts have been shown to be effective for the transesterification of hindered piperidinols with various esters. These include lithium amide and organotin compounds like monobutyltin (B1198712) oxide and dibutyltin (B87310) oxide. google.comgoogle.com For instance, high yields of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510) have been achieved through transesterification using lithium amide as a catalyst in an aliphatic hydrocarbon solvent. google.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions and the choice of catalyst.

In the transesterification of 2,2,6,6-tetramethyl-4-piperidinol with methyl acrylate using a titanium (IV) isopropoxide catalyst, it was noted that using stoichiometric amounts of the reactants resulted in a relatively low yield of 32%. researchgate.net This is because transesterification is an equilibrium reaction, and the use of stoichiometric amounts allows the reaction to reach equilibrium without being driven to completion. researchgate.net This suggests that optimizing the molar ratio of the reactants, for example by using an excess of methyl acrylate, could improve the yield.

The choice of catalyst is also crucial. For the synthesis of a similar hindered ester, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, it was found that using lithium amide in an aliphatic hydrocarbon solvent gave a very high yield, whereas other alkali metal amides like sodium amide, or using an aromatic hydrocarbon solvent, did not produce the desired product in high yield. google.com This highlights the specific and significant impact of the catalyst and solvent system on the reaction outcome. Further improvements in yield for this sebacate synthesis were achieved by adding more catalyst, although the effect diminished after a certain point. google.com

The table below presents a summary of catalysts used in the esterification and transesterification of 2,2,6,6-tetramethyl-4-piperidinol and related compounds.

| Reaction Type | Reactants | Catalyst | Reported Yield/Observations |

| Transesterification | 2,2,6,6-tetramethyl-4-piperidinol and methyl acrylate | Titanium (IV) isopropoxide | 32% yield with stoichiometric reactants researchgate.net |

| Transesterification | 2,2,6,6-tetramethyl-4-piperidinol and dialkyl sebacate | Lithium amide | Very high yield google.com |

| Transesterification | 2,2,6,6-tetramethyl-4-piperidinol and dimethyl sebacate | Sodium methoxide | 86.5% formation rate, improved to 93.7% with additional catalyst google.com |

| Transesterification | 2,2,6,6-tetramethyl-4-piperidinol and sebacic ester | Monobutyltin oxide and/or dibutyltin oxide | High catalytic activity google.com |

Synthesis of Novel this compound Derivatives for Polymerization

The versatility of the 2,2,6,6-tetramethyl-4-piperidyl moiety allows for the synthesis of a variety of acrylate derivatives tailored for specific polymerization techniques and final material properties. These synthetic strategies focus on introducing functionalities that can impart properties such as liquid crystallinity or alter the chemical behavior of the piperidine ring itself.

The incorporation of mesogenic (liquid crystal-forming) units into a polymer backbone can lead to materials with highly ordered structures and anisotropic properties. A common strategy involves synthesizing acrylate monomers that contain a rigid, rod-like mesogenic group. While direct synthesis of a mesogenic derivative of this compound is not widely documented in the provided literature, analogous strategies for creating mesogenic acrylate monomers for surface-initiated polymerization have been developed.

One such approach involves the synthesis of a liquid crystalline acrylate monomer, which is then polymerized from a surface modified with an initiator. researchgate.net For example, a monomer like 4'-(7-undecenyloxy)-4-cyano-biphenyl acrylate can be synthesized and then polymerized via Atom Transfer Radical Polymerization (ATRP) from a silicon wafer surface that has been functionalized with an ATRP initiator. researchgate.net This technique allows for the growth of a covalently bound polymer layer with a very low polydispersity index, indicating uniform chain lengths. researchgate.net This method demonstrates a powerful pathway for creating ordered polymer nano-layers, a concept that could be extended to piperidyl acrylate derivatives to combine the properties of liquid crystals with the stabilizing effects of the HALS moiety.

Table 1: Example of Mesogenic Acrylate Synthesis for Surface Polymerization researchgate.net

| Step | Description | Key Reagents/Components | Purpose |

| 1 | Surface Modification | Silicon/Silica Wafer, 3-chlorodimethylsilylpropyl 2-bromoisobutyrate | To anchor an ATRP initiator onto the substrate surface. |

| 2 | Monomer Synthesis | 4'-(7-undecenyloxy)-4-cyano-biphenyl acrylate (LC Monomer) | To create the polymerizable liquid crystalline unit. |

| 3 | Polymerization | Surface-bound initiator, LC Monomer | To grow a liquid crystalline polymer layer from the surface via ATRP. |

Derivatives with Modified Piperidine Nitrogen

Modifying the nitrogen atom of the piperidine ring is a key strategy to alter the chemical properties and reactivity of the monomer. These modifications can prevent unwanted side reactions during polymerization or introduce new functionalities, such as radical scavenging capabilities.

One significant modification is the conversion of the secondary amine on the piperidine ring (N-H) to a tertiary amine (N-R). For instance, an N-methylated derivative, 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), can be synthesized from 2,2,6,6-tetramethyl-4-piperidinol derivatives. researchgate.net This N-methylation is crucial because the hydrogen atom on the secondary amine is labile and can react with propagating radicals during radical polymerization, interfering with the process. researchgate.net Converting it to a tertiary amine enhances the stability of the monomer during polymerization. researchgate.net

Another important transformation is the oxidation of the piperidine nitrogen to form a stable nitroxide radical. The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) moiety is a well-known mediator for controlled radical polymerization. mdpi.com In copolymers containing 2,2,6,6-tetramethyl-4-piperidyl methacrylate (B99206), the piperidine nitrogen can be oxidized using reagents like hydrogen peroxide to generate the corresponding nitroxide radicals along the polymer chain. researchgate.net These polynitroxide materials have applications as anti-biofilm coatings, where the surface concentration of the radicals can be tuned by adjusting the monomer composition in the copolymer. researchgate.net

Table 2: Synthesis of Derivatives with Modified Piperidine Nitrogen

| Derivative Type | Starting Material | Key Reagent/Process | Resulting Structure | Key Feature |

| N-Methylated | 2,2,6,6-tetramethyl-4-piperidinol derivative | Methylation | 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine | Tertiary amine; prevents reaction with propagating radicals during polymerization. researchgate.net |

| N-Oxidized (Nitroxide) | Poly(2,2,6,6-tetramethyl-4-piperidyl methacrylate) | Hydrogen Peroxide | Poly(2,2,6,6-tetramethylpiperidine-1-oxyl methacrylate) | Stable nitroxide radical; used in controlled polymerization and for anti-biofilm properties. researchgate.net |

Polymerization Mechanisms and Kinetics of 2,2,6,6 Tetramethyl 4 Piperidyl Acrylate

Homopolymerization of 2,2,6,6-Tetramethyl-4-piperidyl Acrylate (B77674)

Homopolymerization involves the polymerization of a single type of monomer, in this case, TMPA. Conventional free radical polymerization is a common method for this purpose.

In a typical free radical polymerization, the process is characterized by three main steps: initiation, propagation, and termination. youtube.com The rate of polymerization is dependent on the concentrations of the monomer and the initiator. youtube.comstanford.edu The kinetics of the free radical polymerization of acrylates, such as TMPA, generally follow a first-order dependence on monomer concentration and a square root dependence on initiator concentration. stanford.edu

Rp = kp[M][M•]

where:

kp is the rate constant of propagation

[M] is the monomer concentration

[M•] is the concentration of the propagating radical species

Under the steady-state assumption, where the rate of initiation equals the rate of termination, the concentration of propagating radicals is constant. youtube.com This leads to a more practical rate equation:

Rp = kp (fkd/kt)^(1/2) [I]^(1/2) [M]

where:

f is the initiator efficiency

kd is the rate constant for initiator dissociation

kt is the rate constant for termination

[I] is the initiator concentration

Studies on the free radical polymerization of similar acrylate monomers have shown that the kinetic chain length and the molecular weight of the resulting polymer are influenced by these kinetic parameters. stanford.edu

The choice of initiator and reaction parameters significantly impacts the polymerization of TMPA.

Initiator Systems: Azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides are commonly used initiators for free radical polymerization. researchgate.net The efficiency of these initiators (f) in initiating polymerization is a crucial factor, with typical values around 0.5. stanford.edu The rate of decomposition of the initiator (kd) is temperature-dependent and dictates the rate of radical generation.

Reaction Parameters:

Temperature: Increasing the reaction temperature generally increases the rate of polymerization by accelerating the decomposition of the initiator. researchgate.net However, higher temperatures can also lead to side reactions.

Solvent: The choice of solvent can influence the polymerization kinetics. flinders.edu.au While often considered a minor effect in free radical polymerization, specific solvent interactions can affect the reactivity of the propagating radicals. flinders.edu.au

Monomer and Initiator Concentrations: As indicated by the kinetic equations, the concentrations of both the monomer and the initiator directly affect the rate of polymerization and the final polymer's molecular weight. stanford.edu

Controlled/Living Radical Polymerization (CRP/LRP) of 2,2,6,6-Tetramethyl-4-piperidyl Acrylate

Controlled/living radical polymerization (CRP/LRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. flinders.edu.aumdpi.com These methods are based on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. researchgate.net

Nitroxide-mediated polymerization (NMP) is a CRP technique that utilizes stable nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, to control the polymerization. mdpi.comicp.ac.ru The mechanism involves the reversible termination of the growing polymer chain by the nitroxide radical to form a dormant alkoxyamine species. icp.ac.ru

The key equilibrium in NMP is: P• + T ⇌ P-T

where:

P• is the propagating radical

T is the nitroxide mediator (e.g., TEMPO)

P-T is the dormant alkoxyamine

This equilibrium is temperature-sensitive, and heating the system shifts the equilibrium towards the active species, allowing for polymerization to proceed. icp.ac.ru While NMP has been successfully applied to styrenics and acrylates, its application to methacrylates can be challenging due to side reactions at high temperatures. cmu.edusemanticscholar.org However, advancements in nitroxide design and the use of photo-NMP have expanded the range of applicable monomers. mdpi.comacs.org

Table 1: Key Features of Nitroxide-Mediated Polymerization

| Feature | Description |

|---|---|

| Control Agent | Stable nitroxide radicals (e.g., TEMPO, SG1) |

| Mechanism | Reversible termination to form dormant alkoxyamine species |

| Advantages | Metal-free system, allows for synthesis of well-defined architectures |

| Limitations | Can be limited by monomer type and require high temperatures |

Atom transfer radical polymerization (ATRP) is a versatile CRP method that employs a transition metal complex (e.g., copper halides with a ligand) as a catalyst. wikipedia.org The mechanism is based on a reversible redox process where a halogen atom is transferred between the dormant polymer chain and the metal complex. cmu.educmu.edu

The fundamental equilibrium in ATRP is: P-X + M(n)-L ⇌ P• + X-M(n+1)-L

where:

P-X is the dormant polymer chain with a terminal halogen (X)

M(n)-L is the transition metal complex in its lower oxidation state

P• is the propagating radical

X-M(n+1)-L is the metal complex in its higher oxidation state

The rate of polymerization in ATRP is first order with respect to monomer concentration and initiator concentration, and it also depends on the ratio of the activator (M(n)-L) to the deactivator (X-M(n+1)-L) concentrations. cmu.educmu.edu The choice of ligand is critical as it influences the solubility of the metal complex and the redox potential of the catalyst, thereby affecting the polymerization kinetics and control. wikipedia.org ATRP has been successfully used for a wide range of monomers, including acrylates. cmu.educmu.edu

Table 2: Typical Components and Conditions for ATRP of Acrylates

| Component | Example | Role |

|---|---|---|

| Monomer | Methyl Acrylate | Building block of the polymer |

| Initiator | Methyl 2-bromopropionate | Source of the initial dormant chain |

| Catalyst | Copper(I) bromide (CuBr) | Activator |

| Ligand | Tris[2-(dimethylamino)ethyl]amine (Me6TREN) | Solubilizes catalyst, adjusts redox potential |

| Deactivator | Copper(II) bromide (CuBr2) | Controls the concentration of active radicals |

| Solvent | Dimethylformamide (DMF) | Reaction medium |

| Temperature | 60 °C | Affects reaction rate |

This data is based on a study of methyl acrylate polymerization. mdpi.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP technique that can be applied to a wide array of monomers under various reaction conditions. nih.govresearchgate.net The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.gov

The core of the RAFT mechanism involves a series of addition-fragmentation equilibria where the propagating radical adds to the CTA, forming an intermediate radical, which then fragments to release a new radical that can reinitiate polymerization. researchgate.net This process ensures that most polymer chains have a CTA-derived end-group, allowing them to remain "living."

The kinetics of RAFT polymerization can be complex and may exhibit an induction or retardation period depending on the choice of CTA and monomer. researchgate.netrsc.org The rate of polymerization is generally first order with respect to monomer and initiator concentration. semanticscholar.org The selection of an appropriate RAFT agent is crucial for achieving good control over the polymerization. nih.govresearchgate.net

Table 3: Common RAFT Agents and Their Applications

| RAFT Agent Type | Structure | Suitable Monomers |

|---|---|---|

| Dithiobenzoates | R-S-C(=S)-Ph | Acrylates, Styrenes |

| Trithiocarbonates | R-S-C(=S)-S-R' | Acrylates, Methacrylates, Styrenes |

| Dithiocarbamates | R-S-C(=S)-NR'2 | Acrylates, Acrylamides |

| Xanthates | R-S-C(=S)-O-R' | Acrylates, Vinyl Esters |

This table provides a general guide; specific RAFT agent selection depends on reaction conditions.

Comparison of CRP/LRP Techniques for Molecular Weight Control and Polydispersity

Controlled/living radical polymerization (CRP/LRP) techniques are essential for synthesizing polymers with predetermined molecular weights (Mn), narrow molecular weight distributions (dispersity, Đ), and well-defined architectures. resolvemass.canih.gov The primary methods applicable to functional acrylates include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sigmaaldrich.com The choice of technique for this compound would depend on the desired polymer characteristics and tolerance to experimental conditions.

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to reversibly terminate growing polymer chains. This process establishes an equilibrium between active propagating radicals and dormant, nitroxide-capped chains, allowing for controlled growth. mdpi.com For acrylates, NMP typically requires elevated temperatures, which can sometimes lead to side reactions. However, developments in NMP technology have introduced second-generation nitroxides that allow for the polymerization of a wider range of monomers, including acrylates, under more controlled conditions.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile and widely used method for polymerizing acrylates. It involves the reversible activation of a dormant alkyl halide initiator by a transition metal complex (commonly copper-based), generating a propagating radical. researchgate.nettcichemicals.com ATRP offers excellent control over molecular weight and results in low dispersity values (typically Đ < 1.2). rsc.org For a functional monomer like this compound, the tertiary amine within the piperidyl ring could potentially coordinate with the copper catalyst, affecting the polymerization kinetics. Careful selection of the ligand for the copper catalyst is crucial to mitigate such interactions and maintain control over the polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is arguably the most versatile CRP method due to its tolerance of a wide variety of functional groups and reaction conditions. nih.gov Control is achieved by adding a RAFT agent (a thiocarbonylthio compound) to a conventional free-radical polymerization system. The RAFT agent reversibly transfers the growing radical chain, moderating the polymerization and leading to polymers with low dispersity. RAFT is compatible with a broad range of acrylate monomers and is generally less sensitive to impurities than ATRP, making it a strong candidate for the controlled polymerization of this compound. resolvemass.ca

| Technique | Molecular Weight Control | Polydispersity (Đ) | Considerations for this compound |

| NMP | Good | Moderate to Low (~1.2 - 1.5) | Potential for high temperatures; the monomer's hindered amine structure is similar to the controlling agent. |

| ATRP | Excellent | Very Low (~1.1 - 1.2) | Potential for catalyst interaction with the monomer's amine group, requiring ligand optimization. resolvemass.carsc.org |

| RAFT | Excellent | Low (~1.1 - 1.3) | Highly versatile and tolerant of the amine functionality; potential for retardation depending on the RAFT agent used. resolvemass.canih.gov |

This table is a qualitative summary based on general principles of CRP/LRP for functional acrylates.

Photoinduced Polymerization Processes

Photoinduced polymerization, or photopolymerization, offers spatial and temporal control over the reaction, proceeding rapidly at ambient temperatures upon exposure to light. nih.gov For acrylate monomers, this is typically a free-radical process initiated by the photodecomposition of a photoinitiator. researchgate.net

Mechanism of In Situ Nitroxide Generation

The 2,2,6,6-tetramethylpiperidyl moiety within the acrylate monomer is a well-known hindered amine light stabilizer (HALS). The HALS functionality operates through a radical-scavenging mechanism, which involves the in situ generation of a stable nitroxide radical. This process, known as the Denisov cycle, proceeds via the following steps:

Oxidation: The secondary amine of the piperidyl group is oxidized by peroxy radicals (ROO•) or other oxidative species present in the polymer matrix, which are often formed under photo-oxidative conditions. This forms an aminyl radical (N•).

Further Oxidation: The aminyl radical is further oxidized to form the stable 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) nitroxide radical (>N-O•).

Radical Trapping: This generated nitroxide radical is a highly efficient scavenger of carbon-centered radicals (P•), forming a stable alkoxyamine (>N-O-P).

Regeneration: The alkoxyamine can then react with another peroxy radical to regenerate the nitroxide and form non-radical products, allowing the cycle to continue.

During the photopolymerization of this compound, this inherent HALS functionality can interfere with the polymerization process. The monomer itself can act as an inhibitor or retarder by trapping the propagating polymer radicals (P•), converting them into dormant alkoxyamine species. This behavior is the basis for NMP but can be an undesirable side reaction in a standard free-radical photopolymerization, potentially leading to slow rates and incomplete conversion.

Kinetic Studies under Photoinitiation

Specific kinetic studies on the photopolymerization of this compound are not prominently featured in existing literature. However, the kinetics can be inferred from studies on related acrylate systems and the known behavior of HALS.

The rate of photopolymerization (Rp) is generally dependent on the concentration of the monomer ([M]) and the concentration of initiating radicals ([R•]):

Rp = kp [M] [R•]

where kp is the propagation rate constant. The concentration of initiating radicals is determined by the photoinitiator's efficiency and the light intensity.

A kinetic study would likely show:

An induction period or significant retardation compared to a non-stabilized acrylate like butyl acrylate, as the initially formed propagating radicals are trapped by the monomer.

The polymerization rate's dependence on the light intensity and photoinitiator concentration might deviate from classical models due to the complex interplay between radical generation, propagation, and trapping by the monomer itself.

Copolymerization Strategies for Incorporating 2,2,6,6 Tetramethyl 4 Piperidyl Acrylate Units

Binary Copolymerization Systems

Binary copolymerization involves the polymerization of two distinct monomers, in this case, TMPA and a selected comonomer. The choice of the comonomer significantly influences the properties of the resulting copolymer, such as its thermal stability, mechanical strength, and solubility.

Copolymerization with Other (Meth)acrylate Monomers (e.g., Methyl Methacrylate)

TMPA is frequently copolymerized with other (meth)acrylate monomers like methyl methacrylate (B99206) (MMA) to create functional polymers. mdpi.com The reactivity of different (meth)acrylate monomers can vary, which in turn affects the final copolymer composition. researchgate.net For example, in the copolymerization of adamantyl methacrylate (AdMA) and 2-ethoxyethyl acrylate (B77674) (2-EEA), the final polymer composition showed a consistent trend in the ratio of hydrophobic to hydrophilic groups, although it could differ from the initial feed ratio due to varying monomer reactivities. researchgate.net This principle applies to the copolymerization of TMPA with MMA, where the relative reactivities will dictate the sequence distribution of the monomers along the polymer chain. The investigation of such systems is crucial for designing copolymers with a controlled distribution of the HALS functionality.

Copolymerization with Vinyl Acetate (B1210297) and Other Vinyl Monomers

The copolymerization of TMPA with vinyl monomers, such as vinyl acetate (VAc), presents another avenue for creating functional materials. ethernet.edu.etresearchgate.net VAc is a highly water-soluble monomer with a high chain transfer constant, which can influence the kinetics and mechanism of emulsion copolymerization. ethernet.edu.et When copolymerizing VAc with more active monomers like acrylic acid, the resulting copolymer is enriched with the more active monomer, irrespective of the initial feed ratio. nih.gov This suggests that in a TMPA-VAc system, the relative reactivities of the two monomers would be a critical factor in determining the final copolymer composition and microstructure. Understanding these reactivity differences is essential for controlling the incorporation of TMPA units and achieving the desired material properties. researchgate.net

Terpolymerization and Multicomponent Systems

Terpolymerization, the polymerization of three different monomers, and other multicomponent systems offer a versatile approach to fine-tuning the properties of polymers containing TMPA units. By introducing a third monomer, it is possible to further modify the characteristics of the resulting material. For instance, a terpolymer of vinyl acetate, butyl acrylate, and acrylic acid has been synthesized to create composite materials with specific adhesive properties. researchgate.net The principles of terpolymerization can be applied to systems including TMPA, where a third monomer could be selected to enhance properties such as adhesion, flexibility, or thermal stability, alongside the light-stabilizing effect of the TMPA units. The study of such systems, including the kinetics and composition of the resulting terpolymers, is an active area of research. researchgate.net

Reactivity Ratio Determination and Analysis (e.g., Fineman-Rose, Kelen-Tüdos Methods)

To understand and control copolymerization processes involving TMPA, it is crucial to determine the monomer reactivity ratios. These ratios, typically denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. Several methods are employed to calculate these ratios from experimental data, with the Fineman-Rose and Kelen-Tüdös methods being among the most common. scielo.orgresearchgate.net

The Fineman-Ross method involves a linear equation where a plot of specific functions of the monomer feed and copolymer compositions yields a straight line from which r1 and r2 can be determined from the slope and intercept. scielo.orgrsc.org However, this method can sometimes lead to biased results. researchgate.net

The Kelen-Tüdös method is a refinement that introduces an arbitrary constant (α) to distribute the data more uniformly and reduce bias. scielo.orgrsc.org This method also results in a linear plot from which the reactivity ratios can be accurately determined. researchgate.netrsc.org Both methods require precise determination of the copolymer composition, often achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, at low monomer conversions (typically below 10%). scielo.org

The following interactive table illustrates the parameters used in the Fineman-Rose and Kelen-Tüdös equations for a hypothetical binary copolymerization system.

| Method | Equation/Parameters | Description |

| Fineman-Rose | G = H * r1 - r2 | G and H are functions of the molar fractions of monomers in the feed (f1, f2) and in the copolymer (F1, F2). |

| Kelen-Tüdös | η = (r1 + r2/α) * ξ - r2/α | η and ξ are functions of G, H, and an arbitrary constant α. α is calculated from the minimum and maximum H values. |

These analytical techniques are indispensable for predicting copolymer composition and microstructure for a given set of reaction conditions in systems containing TMPA.

Influence of Comonomer Feed Ratio on Copolymer Composition and Microstructure

The ratio of comonomers in the initial reaction mixture, known as the comonomer feed ratio, has a profound impact on the final composition and microstructure of the resulting copolymer. researchgate.netneuroquantology.com Due to differences in monomer reactivity ratios, the composition of the copolymer being formed at any instant may not be the same as the comonomer feed composition. researchgate.net This can lead to a drift in the copolymer composition as the reaction progresses and the relative concentrations of the monomers change.

For example, in the copolymerization of pyrrole (B145914) and aniline, varying the feed ratio of the two monomers was found to affect the structure and morphology of the resulting copolymer, leading to amorphous, disorganized spherical agglomerates. neuroquantology.com Similarly, in the copolymerization of ethylene (B1197577) with α-olefins, the catalytic activity and the incorporation of the comonomer were influenced by the initial comonomer concentration. nih.gov

The relationship between the feed ratio and the copolymer composition can be visualized through copolymer composition diagrams, which plot the mole fraction of one monomer in the copolymer as a function of its mole fraction in the feed. The shape of this curve is determined by the monomer reactivity ratios. By carefully controlling the comonomer feed ratio, it is possible to tailor the sequence distribution of the monomers (e.g., random, alternating, or block-like) and thus control the macroscopic properties of the final material. nih.gov

The table below presents hypothetical data illustrating how the feed ratio can influence the copolymer composition for a binary system of Monomer 1 (M1) and Monomer 2 (M2).

| Feed Ratio (M1:M2) | Mole Fraction of M1 in Feed | Mole Fraction of M1 in Copolymer |

| 1:9 | 0.10 | 0.15 |

| 3:7 | 0.30 | 0.38 |

| 5:5 | 0.50 | 0.50 |

| 7:3 | 0.70 | 0.62 |

| 9:1 | 0.90 | 0.85 |

This control over composition and microstructure is critical for designing TMPA-containing copolymers with optimized performance for specific applications.

Macromolecular Architecture Design with 2,2,6,6 Tetramethyl 4 Piperidyl Acrylate

Synthesis of Statistical Copolymers

Statistical copolymers, also known as random copolymers, feature a random distribution of different monomer units along the polymer chain. nih.gov The synthesis of statistical copolymers containing 2,2,6,6-Tetramethyl-4-piperidyl acrylate (B77674) is readily achieved through several radical polymerization methods. These techniques allow for the simultaneous copolymerization of TMPA with one or more other vinyl monomers. nih.gov

Conventional free-radical polymerization, often initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN), is a straightforward method to produce such copolymers. nih.gov For instance, copolymers of TMPA and 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA) have been synthesized via this route. researchgate.net The resulting copolymers, poly(DEAEMA-co-TMPM), can be subsequently oxidized to introduce nitroxide radicals, creating polymers with dual pH and redox sensitivity. researchgate.net

For more precise control over molecular weight, composition, and dispersity, controlled/living radical polymerization (CLRP) techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. nih.govnih.gov RAFT polymerization is highly versatile and compatible with a wide array of functional monomers, making it suitable for creating well-defined statistical copolymers. nih.govnih.govscirp.org The process allows for the synthesis of copolymers where the statistical distribution of monomers like TMPA can be finely tuned, influencing the material's bulk properties and self-assembly behavior in solution. nih.govnih.gov The reactivity ratios of the comonomers are crucial in determining the final copolymer composition and sequence distribution. nih.gov

| Copolymer System | Comonomers | Polymerization Method | Key Findings |

| Poly(DEAEMA-co-TMPM) | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPM), 2-(diethylamino)ethyl methacrylate (DEAEMA) | Free-Radical Polymerization | Synthesis of pH-sensitive copolymers with hindered amine moieties for subsequent oxidation. researchgate.net |

| P(MEA/MPCm) | 2-methoxyethyl acrylate (MEA), 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) | Free-Radical Polymerization | Resulting copolymers are biocompatible and amphiphilic; reactivity ratios determined to be rMEA=0.53 and rMPC=2.21. nih.gov |

| Methacrylate-based Quaterpolymers | Methacrylic acid (MAA), Oligoethylene glycol methyl ether methacrylate (OEGMA), 2-(dimethylamino)ethyl methacrylate (DMAEMA), Benzyl methacrylate (BzMA) | RAFT Polymerization | One-pot synthesis of multicomponent statistical copolymers with controlled molecular weight and architecture. nih.gov |

Block Copolymer Synthesis (e.g., via ATRP or NMRP)

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains or "blocks." The synthesis of block copolymers incorporating TMPA allows for the combination of different polymer properties, leading to materials that can self-assemble into ordered nanostructures. Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) are powerful CLRP techniques for preparing well-defined block copolymers. nih.govcmu.edu

In ATRP, a polymer chain with a terminal halogen atom (macroinitiator) is used to initiate the polymerization of a second monomer. nih.govcmu.edu For example, a poly(methyl methacrylate) (PMMA) macroinitiator can effectively initiate the polymerization of acrylate monomers to form PMMA-b-poly(acrylate) diblock copolymers. cmu.edu Conversely, to initiate methacrylate polymerization from a polyacrylate macroinitiator, halogen exchange (e.g., using a bromine-terminated polyacrylate and a copper(I) chloride catalyst) is often necessary for efficient control. cmu.eduescholarship.org This methodology can be extended to synthesize ABA triblock copolymers by using a difunctional initiator to first grow the central 'B' block, followed by the simultaneous growth of the outer 'A' blocks. nih.govcmu.edu Acrylate-based block copolymers have been evaluated as matrices for drug delivery from coronary stents. nih.gov

NMP is another key technique, particularly relevant due to the structural similarity of the TMPA side group to the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) mediator used in the process. nih.govnih.gov In a typical NMP synthesis of block copolymers, a macroinitiator is first prepared. For instance, polystyrene can be polymerized using a bimolecular system like benzoyl peroxide and TEMPO. nih.gov This polystyrene macroinitiator can then be chain-extended with an acrylate monomer to form a block copolymer. The use of bifunctional initiators capable of mediating two different polymerization mechanisms, such as a species that can initiate both ring-opening polymerization and NMP, provides a pathway to block copolymers like PEO-b-PS without intermediate functionalization steps. researchgate.net

| Block Copolymer Architecture | Monomers | Polymerization Method | Key Features |

| Diblock (PMMA-b-PBA) | Methyl methacrylate (MMA), Butyl acrylate (BA) | ATRP | Sequential monomer addition using a PMMA macroinitiator. cmu.edu |

| Triblock (PMMA-b-PBA-b-PMMA) | Methyl methacrylate (MMA), Butyl acrylate (BA) | ATRP | Synthesis from a central poly(butyl acrylate) block grown from a difunctional initiator. nih.govcmu.edu |

| Diblock (PEO-b-PS) | Ethylene (B1197577) oxide (EO), Styrene (B11656) (St) | ROP and NMP | Use of a bifunctional initiator (TEMPONa) for sequential polymerizations. researchgate.net |

| Multiblock (soft/hard segments) | Butyl acrylate, Lauryl acrylate (soft); MMA, Isobornyl acrylate, Styrene (hard) | ATRP | Creates elastomeric copolymers with tunable properties for medical coatings. nih.gov |

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu The incorporation of TMPA into graft copolymer structures can be achieved primarily through three strategies: "grafting from," "grafting to," and "grafting through." cmu.edu

The "grafting from" approach involves initiating the polymerization of a monomer from active sites along a pre-existing polymer backbone. nih.gov For example, a polystyrene backbone can be functionalized with initiating groups (e.g., benzylic bromides). These sites can then initiate the ATRP of an acrylate monomer, growing the grafted chains directly from the backbone. nih.gov

The "grafting to" method involves attaching pre-synthesized polymer chains to a reactive polymer backbone. cmu.eduresearchgate.net A particularly relevant technique is Atom Transfer Nitroxide Radical Coupling (ATNRC), which leverages the reaction between a polymer chain with a terminal radical and a polymer bearing nitroxide groups. researchgate.net For instance, a backbone copolymer containing TEMPO groups, similar to oxidized TMPA, can be synthesized. Separately, polystyrene (PS) or poly(tert-butyl acrylate) (PtBA) chains with a terminal bromine atom are prepared via ATRP. In the presence of a copper(I) catalyst, the PS-Br or PtBA-Br chains form radicals that are then "clicked" onto the TEMPO-functionalized backbone. cmu.eduresearchgate.net

The "grafting through" technique involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end group, such as a methacrylate). cmu.edu This method allows for the incorporation of well-defined side chains, prepared by other controlled polymerization processes, into a new backbone. cmu.edu

| Grafting Strategy | Backbone Polymer | Grafted Chains | Polymerization/Coupling Method |

| Grafting From | Polystyrene | Poly(methyl methacrylate), Polystyrene | ATRP from brominated backbone. nih.gov |

| Grafting To | Poly(GTEMPO-co-EO) | Polystyrene, Poly(tert-butyl acrylate) | Atom Transfer Nitroxide Radical Coupling (ATNRC). cmu.eduresearchgate.net |

| Grafting Through | Poly(styrene-co-macromonomer) | Poly(ethylene oxide) | Free-Radical Copolymerization. cmu.edu |

Preparation of Side-Chain Liquid Crystalline Polymers

Side-chain liquid crystalline polymers (SCLCPs) are materials that combine the properties of polymers with the anisotropic characteristics of liquid crystals. nih.gov This is achieved by attaching rigid mesogenic (liquid crystal-forming) units to a flexible polymer backbone via spacer groups. nih.govopenaccessjournals.com While 2,2,6,6-Tetramethyl-4-piperidyl acrylate itself is not a mesogen, it can be copolymerized with mesogenic acrylate monomers to introduce specific functionalities into the SCLCP structure. openaccessjournals.com

The synthesis of SCLCPs is commonly performed by the free-radical polymerization of acrylic monomers that contain mesogenic moieties. openaccessjournals.commdpi.com This straightforward method allows for the creation of SCLCPs with various backbones, such as polyacrylates and polymethacrylates. openaccessjournals.commdpi.com Furthermore, controlled polymerization techniques like ATRP and RAFT have been successfully used to polymerize bulky monomers containing mesogenic groups, offering precise control over the polymer's molecular weight and dispersity. openaccessjournals.comresearchgate.net

By statistically copolymerizing a functional monomer like TMPA with a mesogenic acrylate, it is possible to create SCLCPs where the liquid crystalline phase behavior can be modulated or where additional properties, such as redox activity or light stabilization, can be imparted. Another approach involves using thiol-acrylate "click" chemistry to graft acrylate-terminated mesogens onto a polysiloxane backbone that also contains thiol functional groups, resulting in a side-chain liquid crystal elastomer. nih.govrsc.org

| SCLCP System | Backbone Type | Mesogenic Unit Example | Synthesis Method |

| Polyacrylate SCLCP | Polyacrylate | Bridged Stilbene | Radical Polymerization. mdpi.com |

| Polymethacrylate (B1205211) SCLCP | Polymethacrylate | Azobenzene | Atom Transfer Radical Polymerization (ATRP). researchgate.net |

| Polysiloxane SCLCP | Polysiloxane | Phenyl Benzoate | Hydrosilylation. openaccessjournals.com |

| Polysiloxane Elastomer | Polysiloxane | Cyanobiphenyl | Thiol-Acrylate Michael Addition. nih.govrsc.org |

Synthesis of Cross-linked Polymer Networks

Cross-linked polymer networks based on this compound or its derivatives can be designed to form materials like hydrogels, which are valued for their ability to swell in water and respond to external stimuli. researchgate.netnih.gov The synthesis typically involves the free-radical copolymerization of the primary monomer with a multifunctional cross-linking agent. researchgate.netnih.gov

For example, redox-responsive hydrogels have been prepared by copolymerizing 2,2,6,6-tetramethylpiperidinyloxy methacrylate (a close derivative of TMPA where the amine is already oxidized to a nitroxide radical) with a comonomer like N-isopropylacrylamide (NIPAM) or oligo(ethylene glycol) methyl ether methacrylate (OEGMA). researchgate.netnih.gov A cross-linker, such as diethylene glycol diacrylate, is included in the polymerization mixture. researchgate.net The resulting polymer chains become interconnected, forming a three-dimensional network.

The properties of these networks are highly dependent on the composition. The incorporation of TEMPO/TMPA units can impart redox activity, allowing the hydrogel's swelling behavior to be controlled by the oxidation state of the piperidinyl moiety. researchgate.net When copolymerized with thermoresponsive monomers like NIPAM, the resulting hydrogels can exhibit sensitivity to both temperature and redox stimuli. researchgate.net Recent research has also shown that cross-linked networks can sometimes be formed from monofunctional acrylates without traditional cross-linkers, via a chain transfer mechanism involving hydrogen atom transfer (HAT) from the monomer's own substituent groups. rsc.orgeuropean-coatings.com

| Network Type | Monomers | Cross-linker | Key Properties |

| Redox/Thermo-responsive Hydrogel | TEMPO-methacrylate, N-isopropylacrylamide (NIPAM) | Diethylene glycol diacrylate | Swelling ratio depends on temperature and redox state of TEMPO units. researchgate.net |

| Redox-responsive Hydrogel | TEMPO-methacrylate, Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) | Not specified | Used for electrochemically triggered release and catalysis. nih.gov |

| Cross-linked Acrylic Polymer | 2-Hydroxyethyl acrylate (HEA), 4-Hydroxybutyl acrylate (HBA) | None (self-crosslinking) | Forms network via Hydrogen Atom Transfer (HAT) mechanism. rsc.orgeuropean-coatings.com |

Advanced Characterization of 2,2,6,6 Tetramethyl 4 Piperidyl Acrylate Polymers and Copolymers

Spectroscopic Analysis of Polymer Structure

Spectroscopy is a cornerstone for elucidating the molecular structure of poly(2,2,6,6-tetramethyl-4-piperidyl acrylate) (PTMPA) and its copolymers. Techniques such as NMR, FTIR, and ESR provide complementary information about the polymer backbone, pendant groups, and the unique hindered amine functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for confirming the polymerization of TMPA and analyzing the structure of the resulting polymer.

In the ¹H NMR spectrum of the polymer, the characteristic signals of the vinyl protons from the acrylate (B77674) monomer (typically found in the 5.5-6.5 ppm range) disappear, confirming successful polymerization. The spectrum of the polymer is dominated by broad signals corresponding to the protons of the polymer backbone and the pendant 2,2,6,6-tetramethyl-4-piperidyl group. The protons of the main chain (–CH₂–CH–) appear as broad multiplets, while the protons of the piperidyl ring and its methyl groups also show characteristic, albeit broadened, resonances. amazonaws.comrsc.org

¹³C NMR spectroscopy provides further confirmation of the polymer structure. Similar to the proton spectrum, the signals for the vinylic carbons of the monomer vanish upon polymerization. New signals corresponding to the aliphatic carbons of the polymer backbone appear. The spectrum retains the signals for the carbonyl carbon of the ester group and the various carbons of the tetramethylpiperidyl side chain. amazonaws.com The analysis of copolymers can be more complex, but NMR remains crucial for determining monomer incorporation and sequence distribution. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Poly(this compound) Note: These are expected shifts. Actual spectra will show broadened peaks.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Backbone (-CH₂-CH-) | 1.5 - 2.5 (broad) | ~40-50 (broad) |

| Ester Carbonyl (C=O) | - | ~175 |

| Piperidyl Ring Protons/Carbons | 1.0 - 2.0 (broad) | ~30-60 |

| Piperidyl Methyl Protons/Carbons (-C(CH₃)₂) | 1.1 - 1.5 (broad) | ~25-35 |

| Piperidyl CH-O | ~5.0 (broad) | ~65-75 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for identifying the key functional groups present in the polymer. The polymerization of TMPA can be monitored by the disappearance of the characteristic C=C stretching vibration of the acrylate monomer (around 1635 cm⁻¹).

The FTIR spectrum of PTMPA is characterized by several key absorption bands:

A strong absorption band corresponding to the C=O stretching of the ester group, typically seen around 1730 cm⁻¹. spectroscopyonline.com

Strong C-H stretching vibrations from the methyl and methylene (B1212753) groups of the polymer backbone and the piperidyl ring, observed in the 2800-3000 cm⁻¹ region. spectroscopyonline.com

A distinct N-H stretching vibration from the secondary amine in the piperidine (B6355638) ring, usually appearing as a narrow band around 3250-3350 cm⁻¹. researchgate.net The presence of this band confirms the integrity of the hindered amine light stabilizer (HALS) moiety after polymerization.

Prominent C-O stretching vibrations from the ester linkage at approximately 1150-1250 cm⁻¹. spectroscopyonline.com

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine (Piperidyl) |

| 2800-3000 | C-H Stretch | Alkyl (Backbone and Side Chain) |

| ~1730 | C=O Stretch | Ester |

| 1150-1250 | C-O Stretch | Ester |

Molecular Weight and Polydispersity Determination (e.g., Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC))

GPC/SEC is the standard method for determining the molecular weight distribution of PTMPA and its copolymers. This technique separates polymer chains based on their hydrodynamic volume in solution. The analysis provides critical data points: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for achieving consistent material properties. The synthesis of PTMPA via controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, can produce polymers with controlled molecular weights and low PDI values. researchgate.net

Table 3: Representative GPC/SEC Data for Acrylate Polymers

| Polymerization Method | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| Conventional Free Radical | Highly Variable | Highly Variable | > 2.0 |

| Controlled/Living Radical | Controlled by Monomer/Initiator Ratio | Controlled by Monomer/Initiator Ratio | 1.1 - 1.5 |

Thermal Characterization of Polymeric Materials (e.g., Differential Scanning calorimetry (DSC), Thermogravimetric Analysis (TGA))

The thermal behavior of PTMPA is critical for its processing and end-use applications. DSC and TGA are powerful techniques for evaluating thermal transitions and stability. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature. For amorphous or semi-crystalline polymers, DSC can determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. arxiv.org This transition is extremely important as it affects the mechanical properties of the material. tainstruments.com For related poly(methacrylate)s, the Tg can be influenced by the structure of the side chain. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of the polymer. arxiv.org The output is a curve showing the percentage of weight loss versus temperature, from which the onset of decomposition and the temperatures of maximum degradation rates can be identified. Studies on related polymers, such as poly(stearyl methacrylate), have shown high thermal stability, with decomposition beginning well above 200°C. researchgate.net

Table 4: Representative Thermal Properties for Polyacrylate-based Materials

| Property | Technique | Typical Value Range | Information Obtained |

|---|---|---|---|

| Glass Transition Temp. (Tg) | DSC | Variable; e.g., ~100-130°C for PMMA arxiv.org | Defines the transition from glassy to rubbery state. |

| Decomposition Temp. (Td) | TGA | > 230 °C researchgate.net | Indicates the onset of thermal degradation. |

Microstructural Analysis of Polymer Chains

The microstructure of a polymer chain, particularly its tacticity, can significantly influence its physical properties. Tacticity describes the stereochemical arrangement of the pendant groups along the polymer backbone. For polyacrylates, the main arrangements are:

Isotactic: All pendant groups are on the same side of the polymer chain.

Syndiotactic: Pendant groups alternate regularly on opposite sides of the chain.

Atactic: Pendant groups are arranged randomly.

Advanced, two-dimensional (2D) NMR techniques are powerful tools for determining the tacticity of polyacrylates. Methods like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can resolve complex, overlapping signals in the 1D spectrum, allowing for the assignment of specific stereochemical sequences (e.g., meso and racemic dyads, or mm, mr, rr triads). This detailed microstructural information is fundamental to correlating the synthetic process with the macroscopic properties of the resulting material.

Monomer Sequence Distribution

In copolymers containing this compound, the sequence in which the monomer units are arranged along the polymer chain significantly influences the material's bulk properties, such as its glass transition temperature, solubility, and mechanical strength. researchgate.netfiveable.me The monomer sequence distribution can range from perfectly alternating to random, blocky, or gradient structures. chempedia.info This distribution is primarily governed by the relative reactivities of the comonomers during polymerization. google.com

The concept of monomer reactivity ratios (r₁ and r₂) is fundamental to predicting the sequence distribution. fiveable.meopen.edu These ratios quantify the preference of a growing polymer chain ending in one type of monomer unit to add another unit of the same monomer versus the comonomer. open.edu For a copolymerization between monomer 1 (e.g., this compound) and monomer 2 (e.g., styrene (B11656) or an alkyl acrylate), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : the ratio of the rate constant for the addition of monomer 1 to a chain ending in monomer 1 (k₁₁) to the rate constant for the addition of monomer 2 to a chain ending in monomer 1 (k₁₂).

r₂ = k₂₂ / k₂₁ : the ratio of the rate constant for the addition of monomer 2 to a chain ending in monomer 2 (k₂₂) to the rate constant for the addition of monomer 1 to a chain ending in monomer 2 (k₂₁).

The product of the reactivity ratios (r₁r₂) provides insight into the resulting copolymer structure:

r₁r₂ ≈ 1 : An ideal or random copolymer is formed, where the monomer placement is statistically random. open.edu

r₁r₂ ≈ 0 : An alternating copolymer is favored.

r₁ > 1 and r₂ < 1 : The copolymer will be enriched in monomer 1, with a tendency towards a block-like structure of monomer 1. fiveable.me

While specific reactivity ratios for this compound are not extensively documented in publicly available literature, studies on structurally similar hindered amine light stabilizer (HALS) monomers provide valuable insights. For instance, the radical copolymerization of 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), a related N-methylated HALS, with vinyl acetate (B1210297) has been successfully performed. scielo.br Characterization of such copolymers, typically by Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the determination of the copolymer composition and, by extension, the calculation of reactivity ratios. scielo.br

It is noted in the literature that the reactivity of some polymerizable HALS monomers can be low compared to common comonomers, which may result in a non-homogeneous distribution of the stabilizer unit along the polymer backbone. google.com This can lead to the formation of gradient copolymers where the composition changes along the chain, or blocky structures if the HALS monomer is consumed at a different rate than the comonomer. google.com Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been employed for the copolymerization of other HALS acrylates, such as 1,2,2,6,6-pentamethyl-piperidin-4-yl acrylate (PMPA) with styrene, offering better control over the polymer architecture and monomer distribution. researchgate.net

The quantitative analysis of monomer sequence distribution is often accomplished using ¹³C NMR spectroscopy. By analyzing the fine structure of the carbonyl and backbone carbon signals, it is possible to identify and quantify the number of different triad (B1167595) sequences (i.e., sequences of three adjacent monomer units), such as M₁M₁M₁, M₁M₁M₂, M₂M₁M₂, etc. This triad distribution provides a detailed picture of the copolymer's microstructure.

Table 1: General Interpretation of Reactivity Ratios in Copolymerization

| Condition | Copolymer Type | Description |

| r₁ > 1 and r₂ > 1 | Blocky | Both growing chains prefer to add their own monomer. |

| r₁ < 1 and r₂ < 1 | Alternating tendency | Both growing chains prefer to add the other monomer. |

| r₁r₂ = 1 | Ideal Random | No preference, monomer placement follows feed mole ratio. |

| r₁ = r₂ = 0 | Perfectly Alternating | Each monomer can only add to the other type of radical. |

This interactive table summarizes the relationship between reactivity ratios and the resulting copolymer structure.

Chain Tacticity Considerations

Tacticity refers to the stereochemical arrangement of the chiral centers within a polymer chain. For polymers of this compound, the carbon atom in the polymer backbone to which the bulky piperidyl acrylate group is attached is a stereocenter. The relative configurations of these centers along the chain define the polymer's tacticity.

The three primary forms of tacticity are:

Isotactic : All stereocenters have the same configuration.

Syndiotactic : The stereocenters have regularly alternating configurations.

Atactic : The stereocenters are randomly arranged.

The tacticity of a polymer has a profound impact on its physical properties. Isotactic and syndiotactic polymers have ordered structures that allow for chain packing and crystallization, generally leading to higher melting points, greater stiffness, and lower solubility compared to their atactic counterparts.

The tacticity of polyacrylates is influenced by several factors during polymerization, including the reaction temperature, the solvent, and the nature of the initiator. Free-radical polymerization, a common method for producing acrylic polymers, often results in predominantly syndiotactic or atactic materials, as the approaching monomer has less stereochemical control over its addition to the growing chain end. For example, polymers of phenyl methacrylate (B99206) prepared by free-radical polymerization are typically syndiotactic. researchgate.net In contrast, anionic polymerization can yield highly isotactic or syndiotactic polymers depending on the solvent and reaction conditions. researchgate.net

Detailed studies on the specific tacticity of poly(this compound) are not readily found in the scientific literature. However, the principles of polymethacrylate (B1205211) and polyacrylate characterization are directly applicable. ¹³C NMR spectroscopy is the most powerful technique for determining polymer tacticity. The chemical shifts of the backbone carbons, particularly the quaternary carbon and the methylene carbons, are sensitive to the stereochemical environment. By analyzing the splitting of these signals, one can quantify the relative amounts of different triad sequences:

mm (meso-meso) : Corresponding to an isotactic sequence.

rr (racemic-racemic) : Corresponding to a syndiotactic sequence.

mr (meso-racemic) : Corresponding to a heterotactic sequence.

The relative intensities of these triad peaks provide a quantitative measure of the polymer's tacticity. For instance, the analysis of poly(methyl methacrylate) (PMMA) by ¹³C NMR shows distinct signals for the different tactic triads, allowing for precise characterization. dntb.gov.uaresearchgate.net Similar analyses could be applied to poly(this compound) to elucidate its stereochemical structure.

Table 2: Influence of Tacticity on General Polymer Properties

| Tacticity | Chain Structure | Crystallinity | Typical Properties |

| Isotactic | Regular | High | High melting point, high stiffness, low solubility |

| Syndiotactic | Regular | Moderate to High | Often different melting point and properties than isotactic |

| Atactic | Random | Amorphous | No melting point (only Tg), lower stiffness, higher solubility |

This interactive table outlines the general correlation between a polymer's tacticity and its physical characteristics.

Post Polymerization Modification and Functionalization of 2,2,6,6 Tetramethyl 4 Piperidyl Acrylate Polymers

Oxidation of Hindered Amine to Nitroxide Radicals (e.g., TEMPO-functionalized Polymers)

A primary and significant post-polymerization modification of poly(2,2,6,6-tetramethyl-4-piperidyl acrylate) and its methacrylate (B99206) analogue, poly(2,2,6,6-tetramethyl-4-piperidyl methacrylate) (PTMPM), is the oxidation of the secondary amine in the piperidine (B6355638) ring to a stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This conversion transforms the polymer into a redox-active material with applications in areas like organic radical batteries, catalysis, and controlled radical polymerization. nih.govresearchgate.net

The oxidation process typically involves treating the precursor polymer with an oxidizing agent. A common method employs hydrogen peroxide (H₂O₂) in the presence of a catalyst such as sodium tungstate (B81510) (Na₂WO₄) and a chelating agent like ethylenediaminetetraacetic acid (EDTA) in a suitable solvent like methanol. wikipedia.org The reaction is generally carried out at elevated temperatures to ensure efficient conversion. wikipedia.org The successful oxidation is often visually indicated by a color change in the polymer, for instance, to an orange color. wikipedia.org

The resulting TEMPO-functionalized polymers, such as poly(2,2,6,6-tetramethylpiperidine-1-oxyl methacrylate) (PTMA), exhibit reversible one-electron oxidation-reduction capabilities. wikipedia.orgsigmaaldrich.com These redox properties are central to their function in energy storage devices, where the nitroxide radical can be oxidized to an oxoammonium cation and reduced back, allowing for charge storage and release. wikipedia.orgsigmaaldrich.com Research has shown that PTMA can be hybridized with traditional lithium-ion battery materials to create high-power cathodes. sigmaaldrich.com

The degree of oxidation and the resulting radical yield can be controlled and are crucial for the performance of the final material. Studies on PTMA synthesized by various living polymerization methods have reported radical yields in the range of 70-80%. researchgate.net

Table 1: Oxidation Conditions for Hindered Amine Polymers

| Precursor Polymer | Oxidizing Agent | Catalyst/Additive | Solvent | Conditions | Resulting Polymer | Reference |

| Poly(2,2,6,6-tetramethyl-4-piperidyl methacrylate-co-diethylaminoethyl methacrylate) | Hydrogen Peroxide (H₂O₂) | - | - | - | Poly(2,2,6,6-tetramethylpiperidine-1-oxyl methacrylate-co-diethylaminoethyl methacrylate) | researchgate.net |

| Poly(2,2,6,6-tetramethyl-1-piperidinyloxy methacrylate-random-oligo(ethylene glycol) methyl ether methacrylate) | Sodium Hypochlorite (NaClO) | HBF₄ | Water | 0 °C, 1h | Oxidized P(TEMPO⁺-r-OEGMA) | wikipedia.org |

| Poly(TMPM-r-OEGMA) | Hydrogen Peroxide (H₂O₂) | Na₂WO₄, EDTA | Methanol | 60 °C, overnight | P(TEMPO-r-OEGMA) | wikipedia.org |

Chemical Reactions at the Piperidine Nitrogen Center

The secondary amine (>N-H) on the piperidine ring of poly(TMPA) is a reactive site that can undergo various chemical transformations beyond oxidation. These reactions allow for the introduction of different functional groups, which can significantly alter the polymer's physical and chemical properties, such as its solubility, thermal stability, and interaction with other materials.

One such reaction is N-alkylation, where an alkyl group is attached to the piperidine nitrogen. This can be achieved by reacting the polymer with an alkyl halide. Another important modification is N-acylation, which involves the reaction with an acid chloride or anhydride (B1165640) to form an amide linkage. youtube.com These reactions effectively convert the secondary amine into a tertiary amine or an amide, respectively. This transformation can prevent the amine from participating in the radical scavenging cycles typical of hindered amine light stabilizers (HALS), thereby altering its primary function. researchgate.net

For instance, the synthesis of N-methylated HALS polymers has been explored to create materials with different stabilizing properties. researchgate.net While specific examples detailing the N-alkylation or N-acylation of pre-formed poly(this compound) are not extensively documented in the reviewed literature, the fundamental reactivity of the secondary amine in the piperidine ring is well-established for small molecules and other polymer systems. youtube.com These reactions provide a pathway to new functional polymers derived from poly(TMPA).

Introduction of Additional Functionalities onto the Polymer Backbone or Side Chains

Introducing additional chemical functionalities to poly(TMPA) can be achieved by modifying the polymer backbone or the acrylate (B77674) side chains. These modifications are key to creating advanced materials like graft copolymers, which combine the properties of different polymer types. nih.gov

Grafting Copolymers:

Two primary strategies for creating graft copolymers are "grafting from" and "grafting to". nih.govnih.gov

"Grafting from" : In this approach, initiating sites are created along the backbone of the poly(TMPA), from which a second type of monomer is polymerized to form the grafted chains. nih.gov For example, the secondary amine on the piperidine ring or the ester group could potentially be modified to introduce an atom-transfer radical-polymerization (ATRP) initiator.

"Grafting to" : This method involves attaching pre-synthesized polymer chains with reactive end-groups to the functional sites on the poly(TMPA) backbone. nih.gov A powerful technique for this is "click chemistry," which offers high efficiency and selectivity. For example, the piperidine nitrogen could be functionalized with a group that can participate in a click reaction. Another approach involves using polymers with pendant TEMPO groups (created as described in section 7.1) to couple with other polymers having specific reactive ends, a method known as atom transfer nitroxide radical coupling (ATNRC). researchgate.net This has been used to graft polystyrene (PS) and poly(tert-butyl acrylate) (PtBA) onto a TEMPO-functionalized copolymer backbone. researchgate.net

Side-Chain Modification:

The acrylate ester group in the side chain also presents opportunities for post-polymerization modification. Transesterification, for example, allows for the exchange of the piperidyl group with other alcohols, potentially introducing new functionalities. osti.gov Amidation, the reaction of the ester with an amine, is another route to introduce amide functionalities into the side chain. nih.gov Research on other polyacrylates has shown that these transformations can be facilitated by organocatalysts. osti.gov

These post-polymerization modification strategies are advantageous as they allow for the synthesis of complex polymer architectures that may not be achievable through direct polymerization of functional monomers. researchgate.net They also permit the characterization of the initial polymer before subsequent functionalization, allowing for greater control over the final material's structure and properties. researchgate.net

Theoretical and Computational Investigations on 2,2,6,6 Tetramethyl 4 Piperidyl Acrylate Systems

Quantum Chemical Studies on Monomer Reactivity and Conformational Analysis

Quantum chemical studies provide fundamental insights into the electronic structure and geometry of monomers, which in turn govern their reactivity and the conformational preferences of the resulting polymer chains. For 2,2,6,6-Tetramethyl-4-piperidyl acrylate (B77674) (TMPA), theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in understanding its behavior in polymerization processes.

Detailed computational analyses have been employed to elucidate the reactivity of acrylate monomers in general. These studies have shown that factors such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the steric hindrance around the vinyl group are critical in determining the rate of polymerization. While specific DFT studies exclusively on TMPA are not extensively documented in publicly available literature, the principles derived from studies on analogous acrylate systems can be applied. For instance, the bulky 2,2,6,6-tetramethylpiperidyl group is expected to exert significant steric influence on the approach of a propagating radical to the monomer's double bond.

Conformational analysis of the TMPA monomer is crucial for understanding its preferred three-dimensional structure. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. Quantum chemical calculations can determine the relative energies of different conformers, such as those arising from the rotation around the ester group's C-O bond. These calculations can also predict key geometrical parameters.

Table 1: Calculated Geometrical Parameters for 2,2,6,6-Tetramethyl-4-piperidyl Acrylate (Chair Conformation)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C (acrylate) | 1.34 | ||

| C-C=O (acrylate) | 121.5 | ||

| C-O-C (ester) | 116.8 | ||

| Piperidine Ring C-N-C | 112.3 | ||

| Acrylate-Piperidyl Linkage | ~175 (anti-periplanar) |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar acrylate monomers. Actual values would require specific computational studies on TMPA.

Molecular Dynamics Simulations of Polymer Chain Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of polymer chains in various environments. For poly(this compound) [poly(TMPA)], MD simulations can provide insights into chain conformation, flexibility, and interactions with surrounding molecules, which are difficult to obtain experimentally.

While specific MD simulation studies on poly(TMPA) are not widely available, simulations of polymers with bulky side groups, such as polyimides and polystyrene, have established robust methodologies. biosimu.orgcapes.gov.br These studies have shown that proper equilibration of the polymer melt in silico is crucial and can require microsecond-scale simulations, particularly when strong dipole-dipole interactions are present. biosimu.org

For poly(TMPA), the large and rigid tetramethylpiperidyl side groups are expected to significantly restrict the rotational freedom of the polymer backbone. This would lead to a higher glass transition temperature (Tg) compared to simpler polyacrylates like poly(methyl acrylate). MD simulations can be used to predict Tg by monitoring the change in density or specific volume with temperature.

Furthermore, MD simulations can be employed to study the interactions between poly(TMPA) chains and other molecules, such as solvents or other polymers in a blend. The radial distribution function (RDF) can be calculated to understand the spatial arrangement of different atomic groups. For instance, the RDF between the piperidyl nitrogen atoms on different chains can reveal the extent of inter-chain interactions.

Table 2: Simulated Properties of Bulk Amorphous Poly(this compound)

| Property | Simulated Value |